molecular formula C23H21IN2O3 B606845 CW069

CW069

Cat. No.: B606845
M. Wt: 500.3 g/mol
InChI Key: IRDIXDXDSUBHIU-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CW069 is a chemical compound known for its role as an allosteric inhibitor of the microtubule motor protein HSET (human spleen embryonic tissue). It has an inhibitory concentration (IC50) of 75 micromolar. This compound is particularly significant in cancer research due to its ability to target cancer cells with supernumerary centrosomes, leading to multipolar mitosis and subsequent cell death .

Mechanism of Action

Target of Action

CW069 is a selective allosteric inhibitor of HSET . HSET is a minus-end microtubule (MT) motor protein, encoded by KIFC1 and Kifc5a in humans and mice, respectively . It plays a crucial role in the assembly of a functional mitotic spindle .

Mode of Action

This compound interacts with HSET through a highly favorable hydrogen bond formed between the carboxylate of this compound and the guanidinium group of Arg521 in HSET . Additionally, a cation-π interaction is formed between the exposed phenyl group of this compound and the Arg521 side chain . Arg521 is critical for this compound selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the assembly of the mitotic spindle, a crucial component of cell division . By inhibiting HSET, this compound disrupts this process, leading to changes in cell division .

Pharmacokinetics

It’s soluble in dmso , which suggests it could be administered in a solution for research purposes.

Result of Action

This compound potently suppresses N1E-115 cells and less potently inhibits the NHDF cells . It causes increased multipolar spindles in N1E-115 cells with supernumerary centrosomes and shows no effect on altering bipolar spindle morphology in normal human dermal fibroblast cells . This compound (200 μM) induces multipolar anaphase formation and cell death in N1E-115 cells .

Action Environment

It’s worth noting that the compound is stable at -20°c , suggesting that temperature could be a significant factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CW069 involves a convergent synthetic approach, which includes multiple steps to achieve the final product. The key steps involve the formation of a benzylamino-phenylpropanoyl intermediate, followed by its coupling with an iodobenzoic acid derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches. The use of automated synthesis and purification systems would be essential to achieve the required scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

CW069 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzylamino and iodobenzoic acid moieties. These reactions can be facilitated by various reagents and conditions, including the use of strong bases or acids to promote nucleophilic or electrophilic substitution .

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or acetonitrile.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid in polar protic solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with modified benzylamino groups, while electrophilic substitution reactions may result in derivatives with modified iodobenzoic acid groups .

Scientific Research Applications

CW069 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable tool for studying the mechanisms of microtubule motor proteins and their role in cell division. In biology, it is used to investigate the effects of inhibiting HSET on cellular processes, such as mitosis and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for targeting cancer cells with supernumerary centrosomes, thereby reducing tumor growth and progression .

Comparison with Similar Compounds

CW069 is unique in its selectivity for HSET over other kinesin motor proteins such as KSP (kinesin spindle protein). This selectivity is attributed to the specific interactions between this compound and the guanidinium group of arginine 521 in HSET. Similar compounds include other HSET inhibitors, such as AZ82 and SR31527, which also target the same protein but may differ in their binding affinities and selectivities .

List of Similar Compounds

  • AZ82
  • SR31527

This compound stands out due to its high selectivity and potency, making it a valuable tool for both research and potential therapeutic applications .

Properties

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does this compound show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with this compound?

A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.

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